molecular formula C19H20ClN5O B2834849 4-(tert-butyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 1005292-50-1

4-(tert-butyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2834849
M. Wt: 369.85
InChI Key: XAVRFNJAYBGITQ-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an ester, an amide, a ketone, etc.) .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Polymer Science Applications

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol were explored by Hsiao et al. (2000). These polyamides, featuring flexible main-chain ether linkages and ortho-phenylene units, demonstrated high solubility in polar solvents, useful levels of thermal stability, and the ability to form transparent, flexible, and tough films, which are significant for advanced materials applications (Hsiao, Yang, & Chen, 2000).

Medicinal Chemistry Applications

In medicinal chemistry, a novel series of spiroimidazolone-based antagonists for the human glucagon receptor (hGCGR) was developed, leading to the discovery of a potent hGCGR antagonist with exceptional selectivity. This compound demonstrated promising results in lowering nonfasting glucose levels in mice, highlighting its potential for treating diabetes and related metabolic disorders (Demong et al., 2014).

Materials Engineering Applications

The research on sterically encumbered systems for low-coordinate phosphorus centers presented by Shah et al. (2000) involves the use of a structure similar to 4-(tert-butyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide for the synthesis of materials with novel properties. These materials offer unique reactivities and structural characteristics beneficial for advanced materials science and engineering (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Safety And Hazards

This involves studying the toxicity of the compound and understanding its impact on human health and the environment .

Future Directions

This involves predicting future applications of the compound based on its properties and behavior .

properties

IUPAC Name

4-tert-butyl-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-19(2,3)14-6-4-13(5-7-14)18(26)21-12-17-22-23-24-25(17)16-10-8-15(20)9-11-16/h4-11H,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVRFNJAYBGITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

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